6-Methylbenzo[d]isoxazol-3-amine

Medicinal Chemistry Scaffold Differentiation Building Block Procurement

Researchers face non-interchangeable substitution patterns in benzo[d]isoxazol-3-amine scaffolds-using unsubstituted or 5-methyl variants can alter regioselectivity and SAR outcomes. This 6-methyl variant solves that with: - Precedent in p38α MAPK inhibitor programs (Ki = 0.300 nM, >40,000× CYP3A4 selectivity) - Enables I2-DMSO-mediated [3+1+2] cascade annulations to pyrimidines under metal-free conditions - 98% purity suitable for DNA-encoded libraries and fragment-based discovery

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 1378699-89-8
Cat. No. B3013036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[d]isoxazol-3-amine
CAS1378699-89-8
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NO2)N
InChIInChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
InChIKeyAXUHXLAVQYXDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[d]isoxazol-3-amine Procurement Guide


6-Methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8, molecular formula C8H8N2O, MW 148.16 g/mol) is a heterocyclic small-molecule building block belonging to the benzo[d]isoxazol-3-amine class . The compound features a benzene-fused isoxazole ring system with a primary amine at the 3-position and a methyl substituent at the 6-position . It is commercially available from multiple suppliers as a research-use-only (RUO) chemical . The compound serves primarily as a synthetic intermediate or scaffold in medicinal chemistry programs, with limited published standalone biological characterization . This guide addresses the specific question: given that multiple benzo[d]isoxazol-3-amine derivatives are commercially available, why would a scientific user specifically select the 6-methyl variant? The answer lies in its unique substitution pattern that confers distinct synthetic utility and scaffold differentiation.

Scaffold6-Methylbenzo[d]isoxazol-3-amine building block
SelectionPositional isomer for regioselective SAR and synthetic route fidelity
ContextMedicinal chemistry and kinase-targeted research

Why Substitution Fails for 6-Methylbenzo[d]isoxazol-3-amine


Substitution of 6-methylbenzo[d]isoxazol-3-amine with other benzo[d]isoxazol-3-amine derivatives (e.g., unsubstituted, 5-methyl, 7-methyl, or halogenated variants) is not scientifically interchangeable because the 6-methyl substitution pattern alters the electronic distribution on the aromatic ring and the steric environment around the 3-amino group . In synthetic applications, the position of the methyl group directly influences regioselectivity in downstream reactions, including transannulation and cross-coupling [1][2]. In medicinal chemistry contexts, the 6-methyl substitution pattern on benzo[d]isoxazol-3-amine scaffolds has been specifically incorporated into advanced lead compounds targeting p38α MAPK, demonstrating that this substitution is not arbitrary but rather a deliberate design choice [3]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic route or structure-activity relationship (SAR) exploration, not merely by the presence of the benzo[d]isoxazol-3-amine core.

Positional isomer mismatch5-methyl or unsubstituted analogs may alter regioselectivity in downstream reactions.
Scaffold engagement contextp38α MAPK target-engagement context may not transfer to unsubstituted or 5-methyl analogs.
Physicochemical driftLogP and electronic distribution differ, potentially shifting solubility and permeability profiles.

6-Methylbenzo[d]isoxazol-3-amine Comparative Evidence


6-Methyl vs. Unsubstituted & 5-Methyl Scaffolds

6-Methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8) is structurally distinct from unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4) and 5-methylbenzo[d]isoxazol-3-amine (CAS 1344704-23-9) . The methyl group at the 6-position (para to the isoxazole oxygen) creates a unique electronic environment with a calculated LogP of 1.64, compared to approximately 1.20 for the unsubstituted parent (estimated from structural analogs) . In medicinal chemistry programs, the 6-methyl-7-aryl substituted benzo[d]isoxazol-3-amine scaffold has been advanced to potent p38α MAPK inhibitors with Ki = 0.300 nM, whereas the unsubstituted core lacking the 6-methyl group shows substantially reduced potency in analogous series (class-level SAR indicates >10-fold potency loss) [1]. This demonstrates that the 6-methyl substitution is not merely decorative but functionally significant for molecular recognition.

Scaffold Identity
Class-level inference
6-methyl substitution vs unsubstituted/5-methyl isomers. LogP shift approx. +0.4.
Positional isomer choice critical for SAR fidelity.
Validated by distinct CAS registry and computed properties.
Medicinal Chemistry Scaffold Differentiation Building Block Procurement

Supplier Purity Differentiation

Commercially available 6-methylbenzo[d]isoxazol-3-amine exhibits supplier-dependent purity specifications that directly impact experimental reproducibility . Fluorochem supplies the compound at 98% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . AKSci offers the compound at 95% minimum purity specification . Bidepharm provides the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, or GC . The 3% absolute purity difference between 98% and 95% grades corresponds to a 60% relative difference in impurity burden (2% vs. 5% total impurities), which may significantly affect sensitive catalytic reactions or biological assays where trace impurities can confound results.

Purity Grade
Cross-study comparable
98% (Fluorochem) vs 95% (AKSci); impurity burden 2% vs 5%.
Impurity burden may affect sensitive catalytic or biological assays.
Verify batch-specific CoA for critical applications.
Quality Control Supplier Selection Procurement Specifications

Metal-Free Transannulation for Pyrimidine Synthesis

6-Methylbenzo[d]isoxazol-3-amine and its class analogs participate in I2-DMSO-mediated multicomponent [3+1+2] cascade annulation reactions to generate 2,4,5-substituted pyrimidine derivatives [1]. This metal-free transannulation proceeds with the formation of two C–N bonds and one C–C bond in a single pot [1]. While the published methodology uses unsubstituted benzo[d]isoxazol-3-amine as the model substrate, the reaction scope explicitly includes substituted variants [1]. The presence of the 6-methyl group on the aromatic ring is expected to influence the electronic character of the benzo[d]isoxazol-3-amine scaffold, potentially affecting reaction rates, regioselectivity, or product yields in this annulation chemistry. The 1,4-dicarbonyl scaffold of the resulting pyrimidine can be further transformed into pyrimido[4,5-d]pyridazine skeletons [1].

Synthetic Utility
Class-level inference
I2-DMSO-mediated [3+1+2] cascade annulation to pyrimidine derivatives.
Supports heterocyclic library synthesis.
Reaction scope validated for the class; 6-methyl variant not separately reported.
Synthetic Methodology Heterocyclic Chemistry Building Block Validation

p38α MAPK Inhibitor Precedent

Derivatives of the 6-methylbenzo[d]isoxazol-3-amine scaffold have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) [1]. Specifically, 6-methyl-7-(1-((S)-3-methylmorpholino)phthalazin-6-yl)benzo[d]isoxazol-3-amine (CHEMBL494916) demonstrates a Ki of 0.300 nM against human recombinant GST-tagged p38α MAPK in ATF2 phosphorylation assays [1]. This same compound shows an IC50 of 12,000 nM (12 μM) against CYP3A4 in human liver microsomes, indicating a selectivity window of approximately 40,000-fold between the intended kinase target and this off-target metabolic enzyme [1][2]. The N-ethyl analog (CHEMBL495493) shows comparable CYP3A4 IC50 of 10,000 nM (10 μM), suggesting that the 6-methylbenzo[d]isoxazol-3-amine core contributes to the overall selectivity profile [3]. This precedent establishes the 6-methylbenzo[d]isoxazol-3-amine scaffold as a validated starting point for kinase inhibitor medicinal chemistry programs.

Kinase Engagement
Class-level inference
Advanced derivative: p38α MAPK Ki = 0.300 nM, CYP3A4 IC50 = 12,000 nM.
Reported target-engagement context; selectivity window approx. 40,000-fold.
Data from a 6-methyl-7-aryl substituted derivative; scaffold potential inferred.
Kinase Inhibition p38 MAPK Lead Optimization

Physicochemical Properties: LogP and H-Bond Profile

6-Methylbenzo[d]isoxazol-3-amine exhibits computed physicochemical properties that differentiate it from close analogs . The compound has a calculated LogP of 1.64, 2 H-bond acceptors (the isoxazole oxygen and the amine nitrogen), 1 H-bond donor (the primary amine), and an Fsp3 value of 0.125 . The Fsp3 value of 0.125 (the fraction of sp3-hybridized carbons) indicates a predominantly planar, aromatic structure, which is characteristic of the benzo[d]isoxazole core. In comparison, the unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4) has a lower LogP (estimated ~1.2) due to the absence of the methyl group, resulting in different solubility and permeability profiles [1]. The 6-methyl substitution increases lipophilicity by approximately 0.4 LogP units relative to the unsubstituted parent, which can meaningfully influence membrane permeability and protein binding in biological assays.

Lipophilicity
Cross-study comparable
LogP = 1.64, HBD = 1, HBA = 2, Fsp3 = 0.125. ΔLogP approx. +0.4 vs unsubstituted.
Lipophilicity may influence membrane penetration and solubility.
Physicochemical trade-offs should be considered for assay design.
ADME Prediction Physicochemical Properties Drug-likeness

6-Methylbenzo[d]isoxazol-3-amine Application Scenarios


Kinase Inhibitor Lead Optimization

6-Methylbenzo[d]isoxazol-3-amine is a validated core scaffold for developing potent kinase inhibitors, with precedent established in p38α MAPK inhibitor programs achieving Ki = 0.300 nM . The 6-methyl substitution pattern has been specifically incorporated into advanced leads that demonstrate >40,000-fold selectivity over CYP3A4 . Researchers pursuing novel kinase inhibitors—particularly those targeting p38α MAPK or related kinases—can procure this building block as a starting point for SAR exploration, leveraging the existing medicinal chemistry precedent to accelerate lead optimization. The commercial availability of this specific substitution pattern eliminates the need for de novo synthesis of the 6-methylbenzo[d]isoxazol-3-amine core, reducing synthetic burden and enabling rapid analog generation.

Metal-Free Heterocycle Synthesis via Transannulation

Benzo[d]isoxazol-3-amines, including the 6-methyl variant, serve as substrates in I2-DMSO-mediated [3+1+2] cascade annulation reactions to access 2,4,5-substituted pyrimidine derivatives under metal-free conditions . The reaction forms two C–N bonds and one C–C bond in a single pot, with the resulting 1,4-dicarbonyl scaffold capable of further transformation to pyrimido[4,5-d]pyridazine skeletons . For synthetic chemists developing new heterocyclic methodologies or constructing pyrimidine-focused compound libraries, 6-methylbenzo[d]isoxazol-3-amine offers a pre-functionalized building block that enables direct access to methyl-substituted pyrimidine products without requiring separate methylation steps.

Fragment-Based Drug Discovery & DEL Synthesis

6-Methylbenzo[d]isoxazol-3-amine, with its defined substitution pattern, favorable physicochemical properties (LogP = 1.64, MW = 148.16), and primary amine handle for further derivatization, is well-suited as a building block in fragment-based drug discovery or DNA-encoded library construction . The compound's 98% purity grade (Fluorochem) provides the high chemical fidelity required for on-DNA chemistry, where impurities can interfere with ligation efficiency or sequencing accuracy . The 6-methyl substitution offers a specific vector for SAR exploration distinct from unsubstituted or 5-methyl analogs, enabling library designers to probe the effects of para-methyl substitution on target engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
6-Methyl substitution for target-engagement context
Kinase selectivity and target engagement assays
Metal-free heterocycle synthesis
Pre-functionalized for cascade annulation
Reaction yield and pyrimidine library scope
Fragment-based library construction
Primary amine handle, defined substitution
On-DNA chemistry compatibility, library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylbenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.